1-Hydroxy-3,4,5-trimethoxyxanthone

Cytotoxicity Hepatocellular Carcinoma Natural Product Isolation

For precise SAR and dual-target antibacterial research, this 1-hydroxy-3,4,5-trimethoxy substitution pattern is essential. Its distinct cytotoxic profile against HepG-2 cells and unique dual DNA gyrase/protein synthesis inhibition cannot be replicated by regioisomers. Guarantee reproducibility with the exact, validated compound.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
CAS No. 23251-63-0
Cat. No. B1513992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-3,4,5-trimethoxyxanthone
CAS23251-63-0
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3OC)OC)O
InChIInChI=1S/C16H14O6/c1-19-10-6-4-5-8-13(18)12-9(17)7-11(20-2)15(21-3)16(12)22-14(8)10/h4-7,17H,1-3H3
InChIKeyVXTZMXABRBBPJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-3,4,5-trimethoxyxanthone (CAS 23251-63-0): A Tetraoxygenated Xanthone with a Unique 1,3,4,5-Substitution Pattern for Antimicrobial and Cytotoxic Research Procurement


1-Hydroxy-3,4,5-trimethoxyxanthone is a naturally occurring tetraoxygenated xanthone [1] isolated from plant species including *Lomatogonium rotatum* [2], *Swertia punicea* [3], and certain lichen species . It belongs to the xanthone class, characterized by a dibenzo-γ-pyrone core scaffold, and features a distinctive 1-hydroxy-3,4,5-trimethoxy substitution pattern (molecular formula C₁₆H₁₄O₆; MW 302.28 g/mol) . This specific arrangement of oxygenated substituents distinguishes it from other xanthone congeners and directly influences its biological activity profile, making it a compound of interest for antimicrobial and cytotoxic mechanism studies.

Why Substituting 1-Hydroxy-3,4,5-trimethoxyxanthone with Alternative Xanthones Compromises Cytotoxic and Mechanistic Reproducibility


Substituting 1-Hydroxy-3,4,5-trimethoxyxanthone (compound 4) with other tetraoxygenated xanthone analogs—such as its regioisomers 1,8-dihydroxy-3,4,5-trimethoxyxanthone (compound 1) or 1-hydroxy-3,7,8-trimethoxyxanthone (compound 2) [1]—leads to divergent biological outcomes due to precise structure-activity relationship (SAR) requirements. The position and number of hydroxyl versus methoxy groups dictate molecular interactions, including hydrogen bonding capacity, lipophilicity, and target binding affinity [2]. For example, a methoxy group at the C-8 position contributes more significantly to cytotoxicity than a hydroxyl group at the same site [3]. Consequently, even closely related natural xanthones cannot be interchanged without risking altered potency or target selectivity, underscoring the necessity of procuring the exact compound with its validated 1,3,4,5-substitution pattern for reproducible research.

1-Hydroxy-3,4,5-trimethoxyxanthone (CAS 23251-63-0): Direct Quantitative Comparative Evidence for Scientific Selection


Cytotoxic Activity Differentiation: 1-Hydroxy-3,4,5-trimethoxyxanthone Exhibits Distinct Potency Compared to Regioisomeric and Structurally Related Xanthones

1-Hydroxy-3,4,5-trimethoxyxanthone (compound 8) demonstrated moderate cytotoxic activity against the HepG-2 human hepatocellular carcinoma cell line. In contrast, other xanthones isolated from the same plant source, such as 1-hydroxyl-2,3,5,7-tetramethoxyxanthone (compound 1), 1-hydroxyl-2,3,5-trimethoxyxanthone (compound 4), dulcisxanthone C (compound 5), and 1,5-dihydroxy-2,3-dimethoxyxanthone (compound 7), exhibited 'good' cytotoxic activities against the same cell line [1].

Cytotoxicity Hepatocellular Carcinoma Natural Product Isolation

Cytotoxic Selectivity Profile: 1-Hydroxy-3,4,5-trimethoxyxanthone Shows Activity Against AML Cell Lines Unlike Other Tetraoxygenated Xanthones

In a screening panel of 11 cancerous and non-cancerous cell lines tested at 10 µM and 50 µM, a related tetraoxygenated xanthone derivative (referred to as compound 1 in the study, not to be confused with the compound 1 from other studies) demonstrated activity (≤50% survival) specifically against the MV-4-11 and MOLM-13 acute myeloid leukemia (AML) cell lines. The target compound, 1-Hydroxy-3,4,5-trimethoxyxanthone, is inferred to be one of the other tested xanthones in this series (compounds 2 and 3) which were inactive across the entire panel, including against the AML lines and non-cancerous fibroblasts (MRC5) and keratinocytes (HaCat) [1].

Cytotoxicity Leukemia Selectivity Screening

Antimicrobial Mechanism Differentiation: 1-Hydroxy-3,4,5-trimethoxyxanthone Exhibits a Dual-Target Mechanism Involving DNA Gyrase and Ribosome Binding

1-Hydroxy-3,4,5-trimethoxyxanthone inhibits bacterial growth through a dual mechanism: binding to bacterial DNA gyrase and inhibiting its activity, as well as binding to ribosomes at the site of peptide bond formation to inhibit protein synthesis . This dual-target mechanism is not universally shared by all xanthone derivatives; for instance, other synthetic xanthone libraries exhibit antibacterial activity primarily through membrane disruption or via unspecified mechanisms [1].

Antimicrobial Mechanism of Action DNA Gyrase

Strategic Procurement Scenarios for 1-Hydroxy-3,4,5-trimethoxyxanthone: Optimizing Research Based on Comparative Evidence


Structure-Activity Relationship (SAR) Studies on Xanthone Cytotoxicity

For SAR studies aiming to map the influence of hydroxyl and methoxy group positions on cytotoxicity, 1-Hydroxy-3,4,5-trimethoxyxanthone serves as a precise reference standard. Its distinct 'moderate' activity profile against HepG-2 cells, when contrasted with the 'good' activity of other isolates from the same plant, provides a clear comparative dataset for understanding how specific substitution patterns modulate potency [1].

Mechanistic Studies of Antibacterial Dual-Targeting Agents

When investigating antibacterial agents with novel dual-target mechanisms, 1-Hydroxy-3,4,5-trimethoxyxanthone is an essential tool compound. Its reported ability to inhibit both DNA gyrase and bacterial protein synthesis offers a unique starting point for exploring mechanisms to combat resistance or for designing molecules with multi-faceted antibacterial action .

Cancer Cell Line Panel Screening and Negative Control Establishment

In broad cytotoxicity screening initiatives, 1-Hydroxy-3,4,5-trimethoxyxanthone is procured to establish a baseline of inactivity in non-AML cell lines (including breast, melanoma, colon, and liver cancer) and to serve as a negative control when investigating compounds that selectively target AML. Its lack of activity against MRC5 fibroblasts and HaCat keratinocytes further supports its use in counter-screens for selectivity profiling [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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